An In-Depth Technical Guide to Elucidating the Therapeutic Potential of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
An In-Depth Technical Guide to Elucidating the Therapeutic Potential of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a novel chemical entity whose therapeutic potential remains uncharted. An analysis of its core structural motifs—the 1,3-benzodioxole (methylenedioxyphenyl) group and the 3-nitroaniline scaffold—provides a rational basis for predicting its biological targets and formulating a comprehensive strategy for its investigation as a potential therapeutic agent. This guide presents a series of hypotheses centered on its potential roles as a modulator of cytochrome P450 enzymes, a protein kinase inhibitor, and a general anticancer agent. We provide detailed, field-proven experimental protocols for target identification and validation, from initial in vitro screening to cell-based functional assays. Furthermore, this document addresses the inherent metabolic risks associated with the aniline and nitro moieties and outlines a logical framework for lead optimization through medicinal chemistry.
Introduction: Deconstructing N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline for Target Identification
The structure of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (PubChem CID: 682326) presents a compelling starting point for a drug discovery campaign[1]. The molecule can be dissected into two key pharmacophoric fragments, each with a history of documented biological activity. This structural duality informs a logical, hypothesis-driven approach to uncovering its therapeutic targets.
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The 1,3-Benzodioxole Moiety: This functional group is a well-known "structural alert" in medicinal chemistry. It is found in numerous natural products and synthetic compounds and is a prominent modulator of cytochrome P450 (CYP) enzymes[2][3]. Its presence strongly suggests that the compound may influence drug metabolism, potentially leading to significant drug-drug interactions. Beyond its effects on CYPs, 1,3-benzodioxole derivatives have been explored for a range of therapeutic applications, including anti-tumor and anti-hyperlipidemia activities[4][5]. Some derivatives have been shown to inhibit the thioredoxin system, induce oxidative stress, and promote apoptosis in cancer cells[6][7].
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The 3-Nitroaniline Scaffold: The aniline substructure is a cornerstone of many kinase inhibitors, a major class of targeted cancer therapeutics[8]. The substitution pattern on the aniline ring is critical for determining kinase selectivity and potency. The nitro group, an electron-withdrawing moiety, can significantly influence the compound's physicochemical properties and reactivity. While nitroaromatic compounds can sometimes be associated with toxicity, they are also integral to the activity of several approved drugs. Furthermore, nitroaniline derivatives have been investigated for a wide array of therapeutic effects, including antibacterial, antifungal, and antiviral activities[9]. The aniline core itself is known to be susceptible to metabolic processing that can lead to reactive metabolites, a key consideration in drug development[10][11][12].
Based on this structural analysis, we propose three primary hypotheses for the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, which will form the framework for this investigative guide.
Hypothesis 1: Modulation of Cytochrome P450 Enzymes
The 1,3-benzodioxole group is a classic mechanism-based inhibitor of CYP enzymes[2][3]. This occurs when the enzyme metabolizes the methylenedioxy bridge, leading to a reactive carbene species that covalently binds to the heme iron or apoprotein, causing irreversible inhibition[13][14]. This interaction is a critical first-pass investigation for any compound containing this moiety.
Experimental Workflow: CYP450 Inhibition Profiling
This workflow outlines the process for determining the inhibitory potential of the compound against key drug-metabolizing CYP isoforms.
Caption: Workflow for assessing CYP450 inhibition.
Detailed Protocol: In Vitro CYP450 Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
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Materials:
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N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline ("Test Compound")
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Pooled Human Liver Microsomes (HLM)
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NADPH regenerating system
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Isoform-specific probe substrates and their metabolites (see Table 1)
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Known inhibitors for each isoform (positive controls)
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96-well plates, LC-MS/MS system
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-
Procedure:
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Prepare a stock solution of the Test Compound in DMSO.
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In a 96-well plate, add HLM, phosphate buffer, and varying concentrations of the Test Compound or a control inhibitor.
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Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate the reaction by adding a cocktail of isoform-specific probe substrates and the NADPH regenerating system.
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Incubate at 37°C for a specified time (e.g., 15 minutes).
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Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant for analysis.
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Quantify the formation of the specific metabolites using a validated LC-MS/MS method.
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Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
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Table 1: Common CYP Isoforms and Probe Substrates for Inhibition Assays
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Hypothesis 2: Protein Kinase Inhibition
The aniline scaffold is a "privileged" structure in kinase inhibitor design, frequently forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket[8]. The overall shape and substitution pattern of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline make it a candidate for inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs) implicated in cancer, such as VEGFRs and PDGFRs[15].
Experimental Workflow: Kinase Inhibitor Discovery Cascade
This cascade provides a structured approach, from broad screening to focused cellular validation.
Caption: A workflow for identifying and validating kinase targets.
Detailed Protocol: Western Blot for Phospho-Target Inhibition
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Objective: To determine if the Test Compound inhibits the phosphorylation of a specific kinase target (e.g., VEGFR2) in a cellular context.
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Materials:
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Human umbilical vein endothelial cells (HUVECs) or other relevant cell line
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Vascular Endothelial Growth Factor (VEGF)
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Test Compound
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Cell lysis buffer, protease and phosphatase inhibitors
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Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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-
Procedure:
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Culture HUVECs to ~80% confluency.
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Serum-starve the cells overnight to reduce basal signaling.
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Pre-treat cells with various concentrations of the Test Compound for 1-2 hours.
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Stimulate the cells with a saturating concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.
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Immediately wash cells with cold PBS and lyse with lysis buffer.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.
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Wash and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.
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Quantify band intensity to determine the dose-dependent inhibition of VEGFR2 phosphorylation.
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Hypothesis 3: General Anticancer Activity
Beyond specific kinase inhibition, the structural motifs of the compound suggest other potential anticancer mechanisms. Derivatives of safrole (a 1,3-benzodioxole) have demonstrated cytotoxicity against breast cancer cell lines[16][17]. This activity could be mediated by inducing apoptosis or oxidative stress.
Experimental Workflow: Assessing General Cytotoxicity and Apoptosis
Caption: Workflow for evaluating anticancer effects.
Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay
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Objective: To quantify the induction of apoptosis versus necrosis in cancer cells treated with the Test Compound.
-
Materials:
-
A cancer cell line showing sensitivity to the compound (e.g., MCF-7 breast cancer cells)
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Test Compound
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Annexin V-FITC and Propidium Iodide (PI) staining kit
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Flow cytometer
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-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
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Treat the cells with the Test Compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
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Harvest both adherent and floating cells and wash with cold PBS.
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Resuspend the cells in 1X Annexin Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the samples by flow cytometry within one hour.
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Gate the cell populations to distinguish between:
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Live cells (Annexin V- / PI-)
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Early apoptotic cells (Annexin V+ / PI-)
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Late apoptotic/necrotic cells (Annexin V+ / PI+)
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Necrotic cells (Annexin V- / PI+)
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-
Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death.
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Addressing Metabolic Liabilities and Path Forward
The presence of both the aniline and nitro groups necessitates a proactive evaluation of the compound's metabolic stability and potential for forming reactive metabolites.[10][11][12]
Table 2: Potential Metabolic Liabilities and Mitigation Strategies
| Structural Motif | Potential Liability | Experimental Assessment | Mitigation Strategy (Bioisosteric Replacement)[18] |
| Aniline | Oxidation to reactive quinone-imines or nitroso species, leading to hepatotoxicity.[19] | In vitro metabolic stability assay with liver microsomes or hepatocytes; metabolite identification studies. | Replace with bioisosteres like aminopyridines, aminopyrazoles, or saturated scaffolds (e.g., aminobicycloalkanes) to block oxidative metabolism.[10][11] |
| Nitro Group | Reduction to nitroso and hydroxylamine intermediates, which can be toxic or mutagenic. | Ames test for mutagenicity; assessment of reductive metabolism under hypoxic conditions. | Replace with cyano (-CN), sulfone (-SO2R), or trifluoromethyl (-CF3) groups to mimic electron-withdrawing properties with improved safety profiles. |
The path forward involves a tiered and iterative approach. Positive findings in the initial in vitro and cellular assays should trigger medicinal chemistry efforts to address any identified liabilities in parallel with further biological characterization. By synthesizing a small library of analogs based on the mitigation strategies in Table 2, a structure-activity relationship (SAR) and structure-property relationship (SPR) can be established to optimize for potency, selectivity, and a safer metabolic profile.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a compound of significant interest, positioned at the intersection of several biologically relevant chemical spaces. Its structural components strongly suggest testable hypotheses regarding its interaction with metabolic enzymes and key cancer signaling pathways. The experimental workflows and protocols detailed in this guide provide a robust framework for a systematic investigation into its therapeutic potential. By integrating early-stage metabolic assessment and proactive medicinal chemistry, the journey from this intriguing starting point to a validated lead compound can be pursued with scientific rigor and a clear understanding of the potential challenges and opportunities.
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